N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a chemical compound that belongs to the class of quinazolines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent, particularly in the treatment of various cancers and other diseases.
N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is classified as a quinazoline derivative. Quinazolines are bicyclic compounds that contain a benzene ring fused to a pyrimidine ring. This specific compound features a morpholine group, which enhances its pharmacological properties.
The synthesis of N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride typically involves several key steps:
The synthesis may utilize various reagents such as boron tribromide for functional group transformations and palladium-catalyzed coupling reactions for introducing substituents onto the quinazoline ring. Reaction conditions typically include controlled temperatures and inert atmospheres to prevent side reactions .
The molecular formula for N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride is . The structure consists of:
Key structural data can be obtained using techniques such as X-ray crystallography, which provides insights into bond lengths, angles, and molecular conformation. For instance, typical bond lengths in quinazolines range from 1.34 Å to 1.47 Å for C-C bonds .
N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride can undergo various chemical reactions:
These reactions often require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or dichloromethane), and catalysts (e.g., palladium complexes) to optimize yields and selectivity .
The mechanism of action for N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific biological targets, primarily protein kinases involved in cell signaling pathways.
Studies have shown that similar quinazoline derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent biological activity .
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry confirm the purity and identity of synthesized compounds .
N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride has potential applications in:
Equilibrative Nucleoside Transporters (ENTs) constitute a major class of transmembrane proteins responsible for the bidirectional flux of nucleosides and nucleoside analogs across cell membranes. The human ENT family comprises four subtypes (ENT1-4), with ENT1 and ENT2 being the most extensively characterized plasma membrane transporters. ENT1 demonstrates ubiquitous tissue distribution with highest expression in hematopoietic, neuronal, and cardiac tissues, while ENT2 shows preferential localization in skeletal muscle, adrenal gland, and various epithelial barriers [3] [6]. Both transporters facilitate the cellular uptake of purine and pyrimidine nucleosides but exhibit distinct pharmacological profiles: ENT1 displays high sensitivity to inhibition by nanomolar concentrations of nitrobenzylthioinosine (NBMPR), whereas ENT2 requires micromolar concentrations for equivalent inhibition [1].
The pathophysiological significance of ENTs extends beyond nucleoside salvage pathways. ENT-mediated adenosine transport critically regulates extracellular adenosine concentrations, thereby modulating purinergic signaling cascades implicated in inflammation, cardiovascular function, and neuromodulation. In oncology, ENT2 overexpression correlates with advanced disease stages across multiple cancer types, serving as:
Table 1: Functional Characteristics of Human ENT Subtypes
Parameter | ENT1 | ENT2 | ENT3 | ENT4 |
---|---|---|---|---|
Substrate Preference | Purines/Pyrimidines | Purines/Pyrimidines + Nucleobases | Purines/Pyrimidines + Nucleobases | Adenosine (pH-dependent) |
Sodium Dependence | No | No | No | No |
NBMPR Sensitivity | High (nM) | Low (μM) | Insensitive | Insensitive |
Primary Localization | Plasma membrane | Plasma membrane | Lysosomes/Mitochondria | Plasma membrane |
Cancer Relevance | Gemcitabine response | Progression marker | Mutations in H syndrome | Limited data |
Despite ENT2's therapeutic significance, the development of selective inhibitors remains challenging due to:
These limitations are clinically consequential. In pancreatic cancer models, ENT2-mediated gemcitabine uptake correlates with chemoresistance when ENT1 is downregulated—a scenario where ENT2-selective blockade could restore drug efficacy [3]. Current clinical candidates lack the requisite selectivity profile, with ENT1 inhibition posing cardiovascular risks through altered adenosine homeostasis [6].
Quinazoline derivatives represent a privileged scaffold in membrane transporter modulation, with structural features enabling:
Table 2: Clinically Approved Quinazoline-Based Transporter Modulators
Drug | Primary Target | Therapeutic Indication | Structural Features |
---|---|---|---|
Gefitinib | EGFR kinase | Non-small cell lung cancer | 3-Chloro-4-fluoroaniline at C4 |
Erlotinib | EGFR kinase | Pancreatic cancer | Ethynylphenyl at C6 |
Lapatinib | HER2/EGFR kinases | Breast cancer | Fluorobenzylsulfonamide at C6 |
Belumosudil | ROCK kinase | Chronic graft-vs-host disease | Morpholinoethoxy at C4 |
Notably, the morpholino moiety—present in N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride—confers distinct advantages:
In ENT inhibition, the 4-morpholino substitution pattern has shown promise in preliminary SAR studies. Compound 3c from FPMINT analogues (structurally related to the subject compound) achieved IC₅₀ values of 0.8 μM (ENT1) and 0.2 μM (ENT2)—representing the first reversible ENT2-preferring inhibitor reported [5]. This pharmacophore serves as the foundation for developing N-(2-fluorophenyl)-4-morpholinoquinazolin-2-amine hydrochloride as a next-generation ENT modulator.
Table 3: Structure-Activity Relationship of Key Quinazoline Modifications for Transporter Inhibition
Position | Modification | Effect on ENT Activity | Impact on Selectivity |
---|---|---|---|
C2 | Aryl amino group | Essential for ENT binding | 2-Fluorophenyl enhances ENT2 preference |
C4 | Morpholino | 10-fold ↑ potency vs piperazine analogues | Reduces hERG liability |
C6-C7 | Methoxy substitutions | Variable effects on cell permeability | Ortho-substitutions favor ENT2 |
N1 | Methylation | Abolishes activity | N/A |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9